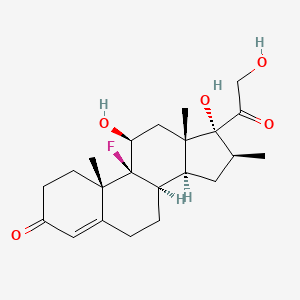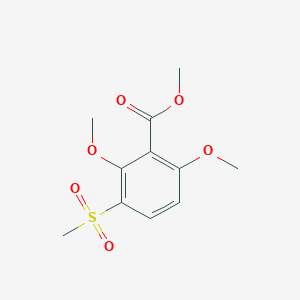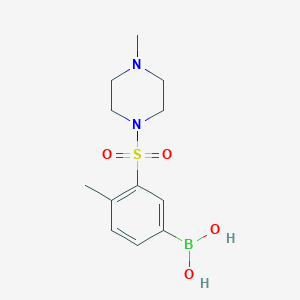
1,2-Dihydro-Betamethasone
Übersicht
Beschreibung
1,2-Dihydro-Betamethasone is a derivative of Betamethasone, a highly potent steroid that prevents the release of substances in the body that cause inflammation . It is used to treat the inflammation and itching caused by a number of skin conditions such as eczema or psoriasis . It is available in various forms including cream, gel, ointment, lotion, foam, or spray .
Molecular Structure Analysis
The molecular formula of 1,2-Dihydro-Betamethasone is C22H31FO5 . The exact mass is 394.22 and the molecular weight is 394.48 . The elemental analysis shows that it contains Carbon (66.98%), Hydrogen (7.92%), Fluorine (4.82%), and Oxygen (20.28%) .
Wissenschaftliche Forschungsanwendungen
Prenatal Use and Respiratory Distress Syndrome Prevention
A significant application of betamethasone is in prenatal care for the prevention of respiratory distress syndrome (RDS). A study by Doran et al. (1980) conducted a double-blind controlled study on pregnant patients from 24 to 34 weeks' gestation. The findings revealed that the incidence of RDS was significantly lower in the group treated with betamethasone compared to the control group. This suggests the efficacy of betamethasone in reducing the risk of RDS in neonates (Doran et al., 1980).
Maternal Drug Exposure and Pharmacokinetic Modeling
Ke and Milad (2019) explored the use of betamethasone in antenatal corticosteroids (ACS) administered to pregnant women for accelerating fetal lung maturation. They developed physiologically-based pharmacokinetic (PBPK) models to describe the kinetics of ACS, incorporating in vitro data and clinical data. This research is crucial in optimizing the use of ACS, particularly in low and middle-income countries (Ke & Milad, 2019).
Veterinary Applications and Residue Analysis
Betamethasone is also used in veterinary medicine. Cicero et al. (2020) conducted a study on the feasibility of using proton magnetic resonance spectroscopy (1H-MRS) to detect betamethasone residues in liver samples. This study is vital in understanding the application and detection of betamethasone in food safety and veterinary drug control (Cicero et al., 2020).
Neurodevelopmental Impact in Fetal Sheep
Schwab et al. (2001) investigated the effects of antenatal betamethasone treatment on neurodevelopment, focusing on microtubule-associated proteins (MAPs) in fetal sheep. Their findings indicate that betamethasone may have acute effects on cytoskeletal proteins in the fetal brain, highlighting its impact beyond lung maturation (Schwab et al., 2001).
Long-term Cardiovascular Effects
Dalziel et al. (2005) explored the long-term effects of antenatal betamethasone exposure on cardiovascular risk factors. The study found no significant impact on cardiovascular risk factors at 30 years of age, suggesting a safety profile for its prenatal use in this context (Dalziel et al., 2005).
Wirkmechanismus
Betamethasone, from which 1,2-Dihydro-Betamethasone is derived, controls or prevents inflammation by controlling the rate of protein synthesis, suppressing the migration of polymorphonuclear leukocytes, fibroblasts, reversing capillary permeability, and stabilizing lysosomes at the cellular level . It also suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF .
Safety and Hazards
Eigenschaften
IUPAC Name |
(8R,9S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16-,17-,19-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXYYHUGHQGHI-IMYIRDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)CC[C@@]4([C@@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-Betamethasone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)

![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)
![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)





![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)